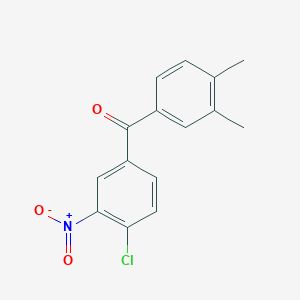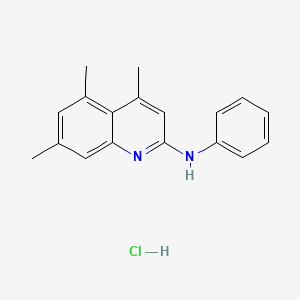
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Aplicaciones Científicas De Investigación
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been found to inhibit the activation of NF-κB, which plays a key role in the regulation of inflammatory responses. This inhibition of NF-κB activation has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to suppress the proliferation and survival of cancer cells.
Mecanismo De Acción
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB from the cytoplasm to the nucleus, where it activates the transcription of genes involved in inflammation, immune responses, and cell survival.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to suppress the activation of immune cells, such as macrophages and T cells. 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 in lab experiments is its potency as an NF-κB inhibitor. It has been found to be more effective than other NF-κB inhibitors, such as curcumin and aspirin. However, one limitation of using 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 is its potential toxicity at high concentrations. It has been shown to induce cell death in normal cells at high concentrations, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a cancer therapy, either alone or in combination with other chemotherapeutic agents. Additionally, more research is needed to understand the mechanism of action of 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 involves the reaction of 2-tert-butylphenol with 4-methoxy-2-nitrobenzoic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)acetamide in the presence of triethylamine to yield 2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082.
Propiedades
IUPAC Name |
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-19(2,3)14-7-5-6-8-17(14)26-12-18(22)20-15-10-9-13(25-4)11-16(15)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVCDMJKIGXSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)

![3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5090391.png)
![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)

![1-(5-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5090405.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)
![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)
![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)
